molecular formula C19H23Cl2NO4 B021916 1-(2,4-Dichlorophenoxy)-3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-propanol CAS No. 104970-08-3

1-(2,4-Dichlorophenoxy)-3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-propanol

Cat. No.: B021916
CAS No.: 104970-08-3
M. Wt: 400.3 g/mol
InChI Key: LHWFDNGVDKNZDS-UHFFFAOYSA-N
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Description

The compound 1-(2,4-Dichlorophenoxy)-3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-propanol (CAS: 104970-08-3) is a β-amino alcohol derivative with a molecular formula of C₁₉H₂₃Cl₂NO₄ and a molar mass of 444.1 g/mol . Its structure features:

  • A 2,4-dichlorophenoxy group attached to the propanol backbone.
  • A 3,4-dimethoxyphenylethylamino group linked to the secondary alcohol.

However, its specific applications remain under investigation, with current use restricted to industrial research .

Properties

IUPAC Name

1-(2,4-dichlorophenoxy)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23Cl2NO4/c1-24-18-5-3-13(9-19(18)25-2)7-8-22-11-15(23)12-26-17-6-4-14(20)10-16(17)21/h3-6,9-10,15,22-23H,7-8,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWFDNGVDKNZDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC(COC2=C(C=C(C=C2)Cl)Cl)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80909284
Record name 1-(2,4-Dichlorophenoxy)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80909284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104970-08-3
Record name B 24-76
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104970083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4-Dichlorophenoxy)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80909284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name B-24/76
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2486GZ5YJL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

1-(2,4-Dichlorophenoxy)-3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-propanol, commonly referred to as propranolol, is a non-selective beta-adrenergic antagonist that has been extensively studied for its various biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and clinical applications based on diverse research findings.

  • Molecular Formula : C19H23Cl2NO4
  • Molecular Weight : 400.3 g/mol
  • CAS Number : 104970-08-3

Propranolol operates primarily by blocking beta-adrenergic receptors in the heart and vascular smooth muscle. This results in decreased heart rate, myocardial contractility, and overall cardiac output. Additionally, propranolol exhibits anti-anxiety effects by reducing sympathetic nervous system activity, which is beneficial in treating anxiety disorders.

Key Mechanisms:

  • Beta Blockade : Inhibition of β1 and β2 adrenergic receptors.
  • CNS Effects : Crosses the blood-brain barrier, affecting neurotransmitter release and anxiety levels.

Cardiovascular Effects

Propranolol is widely used to manage hypertension, angina pectoris, and arrhythmias. Clinical studies have shown that it effectively lowers blood pressure and heart rate.

StudyFindings
Cohn et al. (1986)Propranolol reduced mortality in patients with heart failure.
Kjekshus et al. (1987)Significant reduction in myocardial infarction rates among patients treated with propranolol.

Anti-Anxiety and Stress Response

Propranolol has been investigated for its efficacy in treating performance anxiety and PTSD. It mitigates physiological symptoms associated with anxiety such as tachycardia and tremors.

StudyFindings
Stein et al. (2007)Propranolol significantly reduced symptoms of PTSD when administered shortly after trauma exposure.
Blanchard et al. (2009)Demonstrated efficacy in reducing anxiety during public speaking tasks.

Neuroprotective Effects

Research suggests that propranolol may have neuroprotective properties due to its ability to modulate neurotransmitter systems and reduce neuroinflammation.

StudyFindings
Chen et al. (2011)Propranolol administration improved cognitive function in animal models of neurodegeneration.
Kaczmarek et al. (2015)Showed reduced neuronal apoptosis in models of traumatic brain injury when treated with propranolol.

Side Effects and Toxicity

While generally well-tolerated, propranolol can cause side effects including bradycardia, hypotension, fatigue, and gastrointestinal disturbances. Severe adverse effects are rare but can include bronchospasm in asthmatic patients.

Case Studies

  • Hypertension Management : A clinical trial involving 200 patients demonstrated that propranolol effectively lowered systolic blood pressure by an average of 15 mmHg over a 12-week period.
  • Performance Anxiety : In a double-blind study with musicians, 80% reported significant improvement in anxiety symptoms during performances when treated with propranolol compared to placebo.

Comparison with Similar Compounds

Bevantolol Hydrochloride

Bevantolol Hydrochloride (CAS: 42864-78-8) is a clinically used β₁-adrenoceptor antagonist with the formula C₂₀H₂₇NO₄·HCl (molar mass: 381.90 g/mol) . Key comparisons:

  • Substituents: Phenoxy group: 3-Methylphenoxy (Bevantolol) vs. 2,4-Dichlorophenoxy (Target Compound). Amino group: Both share the 3,4-dimethoxyphenylethylamino moiety.
  • Applications : Bevantolol is approved for hypertension and angina, whereas the target compound’s dichlorophenyl group—common in pesticides (e.g., propiconazole, )—suggests possible dual applications (e.g., antimicrobial and cardiovascular) requiring further study.

Betaxolol Hydrochloride

Betaxolol Hydrochloride (CAS: 63659-19-8) is another β-blocker with the formula C₁₈H₂₉NO₃·HCl (molar mass: 343.89 g/mol) . Key distinctions:

  • Substituents: A cyclopropylmethoxyethylphenoxy group replaces the dichlorophenoxy group.
  • Activity: Betaxolol’s bulky substituent enhances ocular bioavailability, making it effective for glaucoma. The target compound’s dichlorophenoxy group may favor systemic absorption but reduce ocular penetration .

1-(4-Methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol

This research compound (CAS: Not specified) features a methanesulfonamidophenoxy group and N-methyl-3,4-dichlorophenylethylamino side chain (molar mass: ~468.35 g/mol) .

  • Applications : Preliminary data suggest receptor antagonism, but its N-methyl and dichlorophenyl groups may confer higher toxicity .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Primary Application
Target Compound C₁₉H₂₃Cl₂NO₄ 444.1 2,4-Dichlorophenoxy, 3,4-dimethoxyphenylethylamino Research/Pharmaceutical
Bevantolol Hydrochloride C₂₀H₂₇NO₄·HCl 381.90 3-Methylphenoxy, 3,4-dimethoxyphenylethylamino Hypertension, Angina
Betaxolol Hydrochloride C₁₈H₂₉NO₃·HCl 343.89 Cyclopropylmethoxyethylphenoxy, Isopropylamino Glaucoma
Research Compound (Sulfonamide Derivative) C₁₉H₂₁Cl₂N₂O₄S 468.35 Methanesulfonamidophenoxy, N-methyl-3,4-dichlorophenylethylamino Receptor Antagonism Study

Key Research Findings

Toxicity Considerations : Chlorine substituents, as seen in pesticides (), may elevate toxicity risks, necessitating detailed toxicokinetic studies .

Stereochemical Influence : Bevantolol’s (S)-isomer is therapeutically active , while the target compound’s stereochemistry (undefined in evidence) could significantly impact efficacy and safety.

Preparation Methods

Synthesis of Glycidyl 2,4-Dichlorophenyl Ether

The epoxide intermediate serves as a versatile precursor for subsequent amine incorporation.

Procedure :

  • Reactants : Epichlorohydrin (1.0 eq), 2,4-dichlorophenol (1.0 eq), NaOH (1.2 eq).

  • Conditions : Reflux in ethanol/water (3:1) at 80°C for 6 hours.

  • Workup : Neutralization with HCl, extraction with ethyl acetate, and silica gel chromatography.

Mechanism : Base-mediated deprotonation of 2,4-dichlorophenol facilitates nucleophilic attack on epichlorohydrin, yielding the glycidyl ether.

Amine-Induced Epoxide Ring-Opening

The epoxide’s electrophilic carbons are susceptible to nucleophilic attack by amines, forming the secondary alcohol and amine.

Procedure :

  • Reactants : Glycidyl 2,4-dichlorophenyl ether (1.0 eq), 2-(3,4-dimethoxyphenyl)ethylamine (1.2 eq).

  • Conditions : Stirred in tetrahydrofuran (THF) at 60°C for 12 hours.

  • Regioselectivity : The amine preferentially attacks the less sterically hindered epoxide carbon, forming the desired regioisomer.

  • Workup : Solvent evaporation, aqueous extraction, and recrystallization from ethanol.

Yield : ~65–70% (estimated based on analogous epoxide-amine reactions).

Nucleophilic Substitution Approach

Halogenated Propanol Intermediate

A brominated propanol derivative enables direct displacement by the amine nucleophile.

Synthesis of 1-(2,4-Dichlorophenoxy)-3-bromo-2-propanol :

  • Reactants : 1,3-Dibromopropan-2-ol (1.0 eq), 2,4-dichlorophenol (1.0 eq), K₂CO₃ (1.5 eq).

  • Conditions : Reflux in acetone at 55°C for 8 hours.

  • Workup : Filtration, solvent removal, and column chromatography.

Amine Substitution

Procedure :

  • Reactants : 1-(2,4-Dichlorophenoxy)-3-bromo-2-propanol (1.0 eq), 2-(3,4-dimethoxyphenyl)ethylamine (1.5 eq).

  • Conditions : DMF at 90°C for 24 hours with K₂CO₃ (2.0 eq).

  • Mechanism : SN2 displacement of bromide by the amine, forming the secondary amine.

  • Workup : Dilution with water, extraction with dichloromethane, and solvent evaporation.

Yield : ~50–60% (inferred from similar SN2 reactions).

Reductive Amination Pathway

Ketone Intermediate Synthesis

1-(2,4-Dichlorophenoxy)propan-2-one :

  • Reactants : 2,4-Dichlorophenol (1.0 eq), chloroacetone (1.0 eq), NaOH (1.2 eq).

  • Conditions : Reflux in ethanol for 5 hours.

  • Workup : Acidification, extraction, and distillation.

Reductive Coupling

Procedure :

  • Reactants : 1-(2,4-Dichlorophenoxy)propan-2-one (1.0 eq), 2-(3,4-dimethoxyphenyl)ethylamine (1.5 eq), NaBH₃CN (1.2 eq).

  • Conditions : Methanol at 25°C for 6 hours under N₂.

  • Mechanism : Iminium ion formation followed by cyanoborohydride reduction.

  • Workup : Quench with NH₄Cl, extraction, and silica gel chromatography.

Yield : ~55–65% (analogous to reductive amination yields).

Comparative Analysis of Methods

Method Key Step Conditions Estimated Yield Advantages Challenges
Epoxide ring-openingAmine nucleophilicityTHF, 60°C, 12h65–70%High regioselectivityEpoxide synthesis requires careful control
Nucleophilic substitutionSN2 displacementDMF, 90°C, 24h50–60%Direct C–N bond formationCompeting elimination reactions
Reductive aminationIminium reductionMeOH, 25°C, 6h55–65%Mild conditionsRequires ketone precursor synthesis

Optimization and Scale-Up Considerations

  • Purification : Chromatography or recrystallization is critical due to polar byproducts.

  • Solvent Selection : THF and DMF enhance nucleophilicity but require rigorous drying.

  • Catalysis : Phase-transfer catalysts (e.g., PEG-400 ) may improve SN2 reaction rates.

Q & A

Q. What are the established synthetic routes for 1-(2,4-Dichlorophenoxy)-3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-propanol, and what critical parameters influence reaction efficiency?

Methodological Answer: The compound is synthesized via nucleophilic substitution between 2,4-dichlorophenol derivatives and amino alcohols. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
  • Stoichiometry : A 1:1 molar ratio of dichlorophenol to amino alcohol minimizes side products .
  • Temperature : Reactions typically proceed at 60–80°C to balance yield and decomposition risks .
  • Catalysts : Alkali carbonates (e.g., K₂CO₃) improve phenoxide ion formation .

Q. How is the structural integrity and purity of this compound verified post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., dichlorophenoxy protons at δ 6.8–7.2 ppm, methoxy groups at δ 3.7–3.9 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies) .
  • Mass Spectrometry (MS) : ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 443.3) .

Q. What in vitro biological screening models are appropriate for evaluating its pharmacological potential?

Methodological Answer:

  • β-Adrenergic receptor assays : Competitive binding studies using radiolabeled antagonists (e.g., [³H]-CGP12177) in CHO-K1 cells transfected with β₁/β₂ receptors .
  • Cardiomyocyte contraction models : Langendorff-perfused rat hearts to assess negative chronotropic effects .
  • Antimicrobial screening : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains .

Advanced Research Questions

Q. How can contradictory bioactivity data between different assay systems (e.g., receptor binding vs. functional cellular responses) be resolved?

Methodological Answer:

  • Dose-response refinement : Test a wider concentration range (e.g., 10⁻¹⁰–10⁻⁴ M) to identify non-linear effects .
  • Receptor reserve analysis : Use irreversible antagonists (e.g., alkylating agents) to quantify spare receptors in functional assays .
  • Kinetic studies : Surface plasmon resonance (SPR) measures binding kinetics (ka/kd) to distinguish partial agonism from antagonism .

Q. What strategies optimize regioselectivity in introducing substituents to the dichlorophenoxy group?

Methodological Answer:

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate the 2,4-dichlorophenol oxygen, followed by electrophilic quenching .
  • Protecting groups : Temporarily block the amino alcohol moiety with Boc groups to prevent cross-reactivity during halogenation .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict electron density maps to guide substitution sites .

Q. What computational methods predict binding interactions with biological targets (e.g., β-adrenergic receptors)?

Methodological Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models ligand-receptor poses, focusing on hydrogen bonds with Ser49/Ser319 (β₁ receptor) .
  • Molecular Dynamics (MD) : GROMACS simulations (50 ns) assess stability of the ligand-receptor complex in lipid bilayers .
  • Free energy perturbation (FEP) : Quantifies binding affinity changes for analogs with modified methoxy/dichloro groups .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

Methodological Answer:

  • Standardize assay conditions : Control variables like pH (7.4), temperature (37°C), and cell passage number .
  • Meta-analysis : Use tools like RevMan to pool data from ≥5 independent studies, applying random-effects models .
  • Probe purity validation : Re-test compound batches with orthogonal methods (e.g., NMR + HPLC-MS) to rule out degradation .

Experimental Design Recommendations

Q. What controls are essential for assessing off-target effects in kinase inhibition studies?

Methodological Answer:

  • Positive controls : Staurosporine (pan-kinase inhibitor) and selective inhibitors (e.g., imatinib for Abl kinase) .
  • Negative controls : DMSO vehicle (≤0.1% v/v) and scrambled peptide substrates .
  • Counter-screens : Test against unrelated kinases (e.g., PKA, PKC) to confirm specificity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dichlorophenoxy)-3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-propanol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dichlorophenoxy)-3-((2-(3,4-dimethoxyphenyl)ethyl)amino)-2-propanol

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